molecular formula C12H12Br2O3 B2652438 (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid CAS No. 937599-20-7

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B2652438
CAS No.: 937599-20-7
M. Wt: 364.033
InChI Key: UKTCOUWLAOESAH-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-Dibromo-4-propoxyphenyl)prop-2-enoic acid ( 937599-20-7) is a high-purity synthetic organic compound supplied for research and development purposes. This compound belongs to the class of cinnamic acid derivatives, which are characterized by a phenylpropenoic acid backbone and are known as key intermediates in the biosynthesis of various natural products . With a molecular formula of C12H12Br2O3 and a molecular weight of 364.03 g/mol, this solid substance features a propoxy substituent and two bromine atoms on its aromatic ring, making it a valuable and specific chemical entity for various investigative applications . The primary research applications of this compound are derived from its structural features. As a cinnamic acid derivative, it serves as a crucial building block in medicinal chemistry for the design and synthesis of novel bioactive molecules . The presence of bromine atoms offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Furthermore, the extended conjugated system of the cinnamic acid core suggests potential for research in materials science, particularly in the development of organic electronic materials or as a precursor for nonlinear optical chromophores. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (MSDS) and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTCOUWLAOESAH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Bromination: The starting material, 4-propoxyphenylprop-2-enoic acid, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenylpropanoids with different functional groups replacing the bromine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties. Studies have shown that certain brominated compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics in response to rising antibiotic resistance .
  • Anti-inflammatory Properties : Some studies suggest that compounds with similar structures have been evaluated for their anti-inflammatory effects. These compounds can potentially inhibit inflammatory pathways, which is crucial for treating conditions like arthritis and other inflammatory diseases .
  • Cancer Research : The compound's ability to modulate cell signaling pathways makes it a candidate for cancer research. It may influence the proliferation of cancer cells or enhance the efficacy of existing chemotherapeutic agents by targeting specific pathways involved in tumor growth .

Materials Science Applications

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties. Its structure allows it to participate in radical polymerization reactions, leading to the formation of novel materials with tailored mechanical and thermal properties .
  • Photoresponsive Materials : Due to its potential photochromic properties, (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid may find applications in creating smart materials that change their properties upon exposure to light. This could be useful in developing advanced coatings or sensors .

Agricultural Applications

  • Pesticide Development : The compound's structural features may contribute to its effectiveness as a pesticide. Research into brominated compounds has indicated potential insecticidal and fungicidal activities, which could be harnessed for agricultural use .
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, influencing plant development processes such as germination, flowering, and fruiting. This application could enhance agricultural productivity and sustainability .

Case Study 1: Antimicrobial Screening

A study conducted on various brominated phenolic compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the bromine substitution pattern enhanced activity against resistant strains of bacteria .

Case Study 2: Polymer Synthesis

Research on the polymerization of this compound showed that it can be incorporated into copolymers that exhibit improved thermal stability and mechanical strength compared to conventional polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations in Propenoic Acid Derivatives

The target compound belongs to a broader class of α,β-unsaturated carboxylic acids with aryl substituents. Key structural analogs include:

Compound Name Substituents (Phenyl Ring) Functional Group Molecular Weight (g/mol) CAS No. Purity (%) Source
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)prop-2-enoic acid 3,5-Br; 4-OPr COOH 392.05 Not provided Not specified
(2E)-3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid 3-Br; 4-OEt COOH 287.11 Not provided Not specified
Methyl 3-(3,5-dibromo-4-methoxyphenyl)prop-2-enoate 3,5-Br; 4-OMe COOCH₃ 352.99 Not provided Not specified
(2E)-3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid Pyrazole ring (Cl, Me) COOH 244.67 1228581-36-1 95
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid 4-OH; 3,5-OMe COOH 238.21 Not provided Not specified

Key Observations :

Halogenation Effects: Bromine substituents enhance lipophilicity and steric bulk compared to non-halogenated analogs like (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid. The 3,5-dibromo substitution in the target compound likely increases metabolic stability compared to mono-bromo analogs (e.g., 3-bromo-4-ethoxyphenyl derivative) .

Alkoxy Chain Length : The propoxy group (OPr) in the target compound may improve membrane permeability compared to shorter alkoxy chains (e.g., methoxy or ethoxy) due to increased hydrophobicity .

Crystallographic and Hydrogen-Bonding Behavior

While specific data on the target compound’s crystal structure are unavailable, related propenoic acids often form hydrogen-bonded networks via carboxylic acid groups. For instance, (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid may engage in O–H···O interactions, influencing solubility and solid-state stability.

Table 2: Key Structural and Functional Comparisons

Property Target Compound 3-Bromo-4-ethoxyphenyl Analog Methyl Ester Analog Pyrazole Derivative
Lipophilicity (LogP) High (Br, OPr) Moderate (Br, OEt) High (Br, OMe, ester) Moderate (Cl, pyrazole)
Acidity (pKa) ~3-4 (carboxylic acid) ~3-4 ~5-6 (ester) ~3-4
Synthetic Utility Halogenation site Cross-coupling precursor Hydrolysis to acid Heterocyclic scaffold
Bioactivity Potential Enhanced stability Moderate Low (prodrug form) Target-specific (e.g., kinase inhibition)

Biological Activity

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid is a compound belonging to the phenylpropanoid class, characterized by its unique structure that enhances its biological activity. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, as well as its potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a 3,5-dibromo-4-propoxyphenyl substituent. The presence of bromine atoms increases lipophilicity and alters electronic properties, which may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been evaluated through various assays, demonstrating potential as a lead compound for developing new antibiotics.

Antioxidant Properties

This compound has shown the ability to scavenge free radicals effectively. Its antioxidant capacity is critical for reducing oxidative stress in biological systems, making it a candidate for preventing oxidative damage-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory pathways. This property positions it as a potential therapeutic agent for treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can influence receptor activity, affecting cellular signaling.
  • Gene Expression Alteration : It may alter the expression of genes related to its biological effects.

Research Findings and Case Studies

Recent studies have utilized computational methods to predict the pharmacological effects of this compound. These studies provide insights into its potential applications in drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntimicrobialEffective against various bacterial strainsBenchChem , Smolecule
AntioxidantScavenges free radicalsSmolecule
Anti-inflammatoryModulates inflammatory pathwaysBenchChem , Smolecule

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves bromination of 4-propoxyphenylprop-2-enoic acid. The industrial production may be optimized for high yield and purity while ensuring compliance with environmental regulations.

Q & A

Q. What are the recommended safety protocols for handling (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid in laboratory settings?

  • Methodological Answer : Use full-body protective clothing (e.g., chemically resistant gloves, lab coats) and respiratory protection based on exposure levels. For low exposure, NIOSH-approved P95 respirators are suitable, while higher exposures require OV/AG/P99 respirators. Ensure proper ventilation and avoid drainage contamination . Conduct regular air sampling to monitor workplace exposure, as outlined in OSHA standards (29 CFR 1910.1020) .

Q. Which analytical techniques are optimal for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., E/Z configuration) and substituent positions. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% as per industry standards ). X-ray crystallography, as used in structurally related compounds (e.g., (2E)-3-(4-methoxy-3-methylphenyl)prop-2-enoic acid), resolves bond angles and molecular packing .

Q. How can researchers synthesize this compound?

  • Methodological Answer : While synthesis details are not explicitly provided in the evidence, analogous methods for propenoic acid derivatives involve cross-coupling reactions (e.g., Heck reaction) or ester hydrolysis. For brominated aromatic precursors, electrophilic substitution with controlled stoichiometry is critical to avoid over-bromination .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity be resolved in pharmacological studies?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and receptor-binding studies) to validate activity. Ensure batch-to-batch consistency via HPLC and mass spectrometry. Cross-reference findings with structurally similar compounds (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) to identify substituent-specific effects .

Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH for pH extremes, 40–60°C for thermal stress). Monitor decomposition via LC-MS and identify degradation products. Compare results to stability profiles of related propenoic acids (e.g., caffeic acid derivatives) .

Q. How can researchers investigate the compound’s interactions with biological targets at a molecular level?

  • Methodological Answer : Perform molecular docking simulations using crystallographic data from homologous proteins (e.g., enzymes with brominated ligand-binding sites). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .

Q. What strategies mitigate environmental exposure risks during large-scale experimental workflows?

  • Methodological Answer : Implement closed-system processing and adsorbent materials (e.g., activated carbon) to capture airborne particles. Monitor effluent for brominated byproducts using gas chromatography-mass spectrometry (GC-MS). Refer to OSHA and EU CEN guidelines for waste disposal protocols .

Q. How can structure-activity relationships (SARs) be elucidated for brominated substituents in this compound?

  • Methodological Answer : Synthesize analogs with varying halogenation patterns (e.g., mono-bromo or chloro derivatives) and compare their bioactivity. Use quantum mechanical calculations (e.g., DFT) to model electronic effects of bromine substituents on reactivity and binding .

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